3-(4-Tert-butylphenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a tert-butylphenyl group (4-tert-butylphenol) attached to a propanenitrile (propionitrile) moiety.
- The compound is used in various applications due to its unique structure and properties.
3-(4-Tert-butylphenoxy)propanenitrile: is a chemical compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-tert-butylphenol with propionitrile under appropriate conditions.
Reaction Conditions: The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: While I don’t have specific industrial production details, this compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: 3-(4-Tert-butylphenoxy)propanenitrile can undergo various reactions, including
Common Reagents and Conditions: Acidic conditions (e.g., HSO), nucleophiles, and oxidizing/reducing agents.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a pharmacophore in drug design.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further research is needed to elucidate precise pathways.
Comparison with Similar Compounds
Uniqueness: Its tert-butylphenyl group distinguishes it from other nitriles.
Similar Compounds: Other nitriles with aromatic substituents, such as benzonitrile and phenylacetonitrile.
Properties
CAS No. |
23067-88-1 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(4-tert-butylphenoxy)propanenitrile |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,10H2,1-3H3 |
InChI Key |
UOPNQUZHGDFIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.